molecular formula C4H4ClF3N2S B13457501 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride

3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride

Cat. No.: B13457501
M. Wt: 204.60 g/mol
InChI Key: XXFQZCXHBBJWMD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a thiazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the molecule it is attached to. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a thiazole precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and altering its electronic properties. This can lead to more potent and selective interactions with the target molecules, thereby exerting its effects through specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted thiazoles and related heterocycles, such as:

  • 3-(Trifluoromethyl)-1,2,4-triazole
  • 3-(Trifluoromethyl)-1,2,4-oxadiazole
  • 3-(Trifluoromethyl)-1,2,4-thiadiazole

Uniqueness

What sets 3-(Trifluoromethyl)-1,2-thiazol-4-amine hydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the amine hydrochloride group. This unique structure can confer distinct chemical and biological properties, making it particularly valuable in certain applications, such as drug design and material science.

Properties

Molecular Formula

C4H4ClF3N2S

Molecular Weight

204.60 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2-thiazol-4-amine;hydrochloride

InChI

InChI=1S/C4H3F3N2S.ClH/c5-4(6,7)3-2(8)1-10-9-3;/h1H,8H2;1H

InChI Key

XXFQZCXHBBJWMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)C(F)(F)F)N.Cl

Origin of Product

United States

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